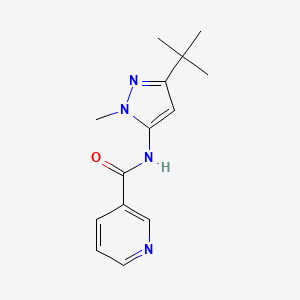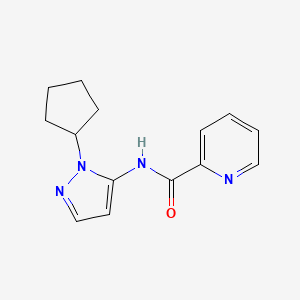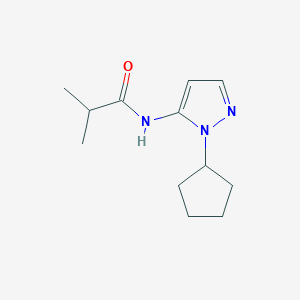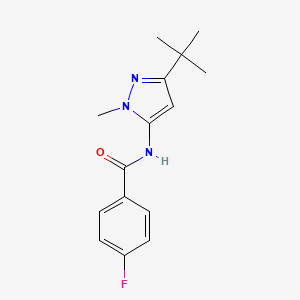
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide, also known as BMPPA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a pyrazole-pyridine hybrid that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to reduce inflammation and improve immune function. In cancer cells, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to inhibit cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments is its high purity and reproducibility of synthesis. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to be stable under various conditions, making it suitable for long-term studies. However, one limitation of using N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide is its limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to study its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, the potential use of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide in clinical trials for various diseases should be explored.
In conclusion, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method is efficient and reproducible, and its mechanism of action involves the modulation of various signaling pathways. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for the study of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide, and its potential use in clinical trials should be explored further.
Synthesemethoden
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with tert-butyl acetoacetate and 3-amino-5-tert-butyl-2-methylpyrazole in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide in high purity. This synthesis method has been reported to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been studied for its potential use in various scientific research applications, including neuroprotection, cancer treatment, and inflammation. In neuroprotection studies, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to protect neurons against oxidative stress and improve cognitive function in animal models. In cancer treatment studies, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation studies, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to reduce inflammation and improve immune function.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)11-8-12(18(4)17-11)16-13(19)10-6-5-7-15-9-10/h5-9H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTBQGQGHPUAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)

![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)


![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B7501072.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)

